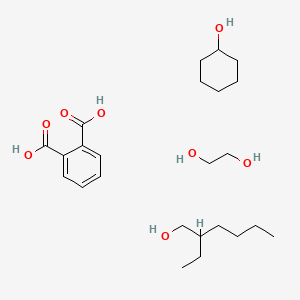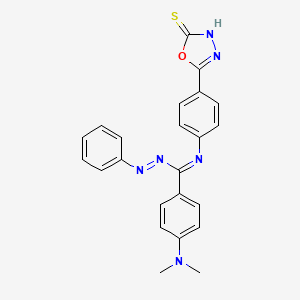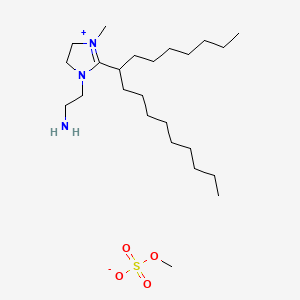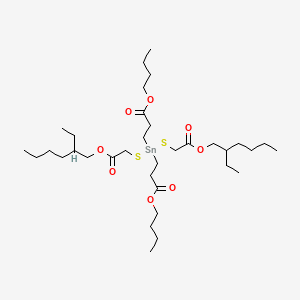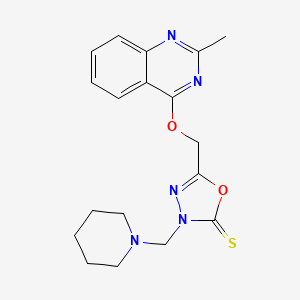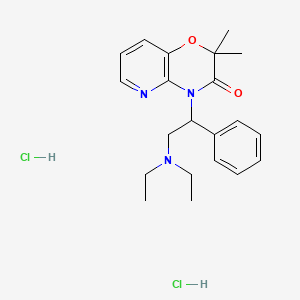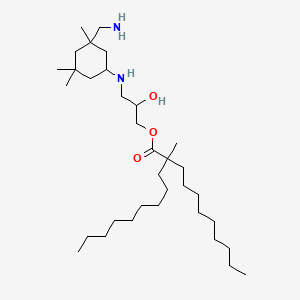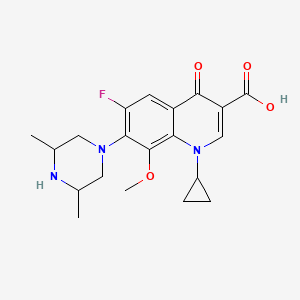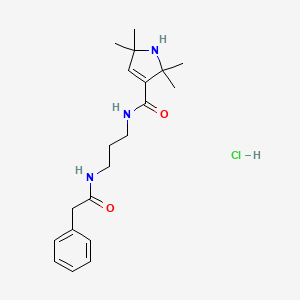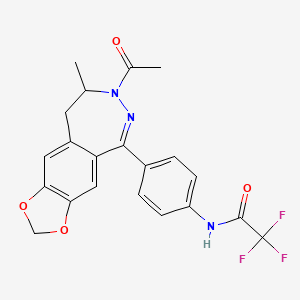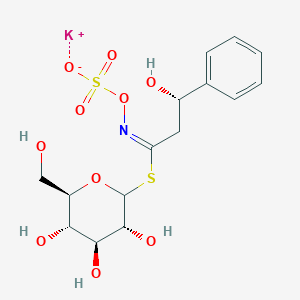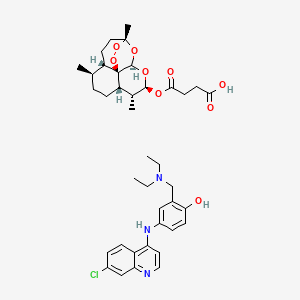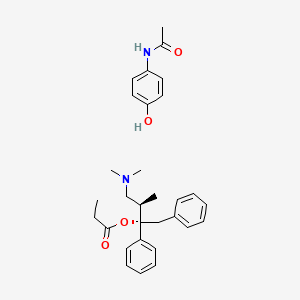
Isononanamide, N-(2-ethylhexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isononanamide, N-(2-ethylhexyl)- is a chemical compound with the molecular formula C17H35NO . It is an amide derivative, specifically an N-substituted amide, where the nitrogen atom is bonded to a 2-ethylhexyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isononanamide, N-(2-ethylhexyl)- typically involves the reaction of isononanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction can be represented as follows:
Isononanoic Acid+2-Ethylhexylamine→Isononanamide, N-(2-ethylhexyl)-+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of Isononanamide, N-(2-ethylhexyl)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Isononanamide, N-(2-ethylhexyl)- suitable for various applications.
化学反応の分析
Types of Reactions
Isononanamide, N-(2-ethylhexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted amides and related compounds.
科学的研究の応用
Isononanamide, N-(2-ethylhexyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of Isononanamide, N-(2-ethylhexyl)- depends on its specific application. In general, the compound interacts with molecular targets through its amide group, which can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Isononanamide: The parent compound without the 2-ethylhexyl group.
N-(2-ethylhexyl)acetamide: An amide with a similar structure but with an acetamide group instead of isononanamide.
N-(2-ethylhexyl)benzamide: An amide with a benzamide group instead of isononanamide.
Uniqueness
Isononanamide, N-(2-ethylhexyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 2-ethylhexyl group enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where such properties are desired.
特性
CAS番号 |
93820-33-8 |
|---|---|
分子式 |
C17H35NO |
分子量 |
269.5 g/mol |
IUPAC名 |
N-(2-ethylhexyl)-7-methyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-5-7-12-16(6-2)14-18-17(19)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
InChIキー |
CYJLFSMDQYFKRD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC(=O)CCCCCC(C)C |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


